N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-9-14-7-4-8-25-14)11-26-18-15-10-22-23(17(15)20-12-21-18)13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUKWXCQPIGOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Attachment of the furan ring: The furan moiety can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can yield amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
- Attachment of the Furan Ring : The furan moiety is introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Group : This involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
The compound features a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and an acetamide group, which contribute to its biological activity and potential therapeutic effects.
Anticancer Properties
This compound has shown significant anticancer properties in various studies. It primarily acts by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study:
In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The structure of this compound indicates possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. Preliminary research suggests that this compound may also possess antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety is known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include differences in the acetamide’s N-substituent, the presence of piperazine linkers, and halogen or alkyl substitutions. Below is a comparative analysis of select analogs:
*Estimated based on analogs.
Key Observations:
4-Fluorobenzyl : Introduces electronegativity, which may enhance metabolic stability but reduce solubility compared to non-halogenated analogs. Piperazine Linkers : Compounds XIId and XIIe replace the sulfanyl group with a piperazine moiety, increasing molecular weight and basicity, which could improve water solubility and pharmacokinetics.
Synthetic Yields :
- Piperazine-linked analogs (XIId: 75%, XIIe: 65%) demonstrate moderate yields, suggesting feasible scalability . Data for the target compound’s synthesis are unavailable, but similar methods (e.g., alkylation of chloroacetamides, as in ) may apply.
Thermal Stability :
- Higher melting points in XIIe (185–188°C) vs. XIId (156–158°C) correlate with the p-tolyl group’s hydrophobicity, which may stabilize crystal packing .
Anti-Exudative Activity:
A structurally related compound, 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide, demonstrated anti-exudative activity in rat models, attributed to the furan-thioacetamide motif’s ability to modulate inflammatory pathways .
Molecular Dynamics (MD) Studies:
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., XIIb, XIIc, XVI) showed stable binding in 50 ns MD simulations, with root mean square fluctuation (RMSF) plots indicating minimal backbone deviations in protein targets. The sulfanyl linker in the target compound may similarly enhance conformational stability .
Kinase Inhibition Potential:
Compounds with pyrazolo[3,4-d]pyrimidine cores are known kinase inhibitors. For example, N-(4-fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide could inhibit kinases like EGFR or Aurora B, though specific data are lacking. The furan group in the target compound may offer unique binding interactions due to its planar structure and hydrogen-bonding capability.
Biological Activity
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure incorporates a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and an acetamide group, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies .
Biological Activity and Research Findings
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Anticancer Activity : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory effects on tumor growth. Specifically, compounds related to this structure have been reported to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells at IC50 values ranging from 0.3 to 24 µM .
- Cell Line Studies : The compound has been tested against multiple cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast carcinoma). Results indicated significant cytotoxicity, with some derivatives showing better potency than established drugs like doxorubicin .
Data Table: Summary of Biological Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(furan-2-yl)methyl derivative | MCF-7 | 0.3 | CDK inhibition leading to apoptosis |
| Phenylpyrazolo derivative | A549 | 24 | Induction of apoptosis |
| Pyrazolo[3,4-d]pyrimidine analog | Various | 7.60 | Dual EGFR/VGFR2 inhibition |
Case Studies
- MCF-7 Model Study : A derivative of the compound was tested in an MCF-7 model where it effectively inhibited tumor growth and induced apoptosis. The study utilized molecular docking to explore the binding interactions with protein targets, confirming the compound's potential as a multitarget inhibitor for anticancer treatment .
- A549 Cell Line Study : Another study focused on A549 cells demonstrated that certain derivatives exhibited significant cytotoxicity and induced autophagy without triggering apoptosis, indicating a complex interaction with cellular pathways that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling of the pyrazolo[3,4-d]pyrimidine core with thioacetamide derivatives under reflux conditions. Solvents like DMF or ethanol are used with catalysts such as potassium carbonate or sodium hydride . Optimization involves adjusting temperature (e.g., 60–80°C), reaction time (24–48 hours), and stoichiometric ratios. Reaction progress is monitored via TLC or HPLC .
- Critical Parameters : Purity is ensured via recrystallization (ethanol or DMSO) or column chromatography . Yield improvements rely on excess reagents (e.g., 1.2–1.5 equivalents of α-chloroacetamide intermediates) .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR verify substituent positions (e.g., furan methyl protons at δ 4.2–4.5 ppm, pyrimidine sulfanyl signals at δ 7.8–8.1 ppm) .
Mass Spectrometry : High-resolution MS confirms molecular weight (expected ~450–470 g/mol) with <2 ppm error .
IR Spectroscopy : Peaks at 1650–1680 cm confirm the acetamide C=O group .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?
- In Vitro Assays :
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 μM concentrations .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Key Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrazolo[3,4-d]pyrimidine derivatives?
- Root Causes : Discrepancies arise from variations in catalyst purity (e.g., NaH vs. KCO), solvent drying, or side reactions (e.g., oxidation of the sulfanyl group) .
- Resolution Strategy :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted pyrimidin-4-yl intermediates) .
Q. What computational methods are effective for predicting this compound’s binding affinity to biological targets?
- Molecular Dynamics (MD) Simulations :
- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- Free Energy Calculations : MM-GBSA estimates binding energy (ΔG) for SAR refinement .
- Validation : Compare with experimental IC data to validate predictive accuracy .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s stability and reactivity?
- Case Study : Replacing the furan-2-ylmethyl group with a 4-methoxybenzyl group increases hydrophobicity (logP +0.5) but reduces solubility in polar solvents .
- Stability Testing :
- Thermal Degradation : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C for the phenyl-pyrimidine core) .
- Hydrolytic Stability : pH-dependent degradation studies (e.g., t of 8 hours at pH 9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
